1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one
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Overview
Description
1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluoro-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoro-5-methoxybenzaldehyde and piperidine.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the piperidinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)piperidin-4-one
- 1-(3-Fluoro-4-methoxyphenyl)piperidin-4-one
- 1-(3-Chloro-4-fluorophenyl)piperidin-4-one
Comparison: 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxy group. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H13ClFNO2 |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(13)12(11)14)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
InChI Key |
FETHRWVUHMUNJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)Cl)F |
Origin of Product |
United States |
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